molecular formula C34H48Br2O3 B15173871 C34H48Br2O3

C34H48Br2O3

Cat. No.: B15173871
M. Wt: 664.5 g/mol
InChI Key: ZHFOXALTEOYOCL-UJBXECBASA-N
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Description

The compound with the molecular formula C34H48Br2O3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of bromine atoms, which often impart significant reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C34H48Br2O3 typically involves multi-step organic reactions. One common approach is the bromination of a precursor molecule, which can be achieved using bromine or bromine-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the process may require catalysts to enhance the reaction efficiency.

Industrial Production Methods

On an industrial scale, the production of This compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentration, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

C34H48Br2O3: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atoms in can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

C34H48Br2O3: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug development.

    Industry: It is employed in the manufacture of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which C34H48Br2O3 exerts its effects involves its interaction with specific molecular targets. The bromine atoms play a crucial role in these interactions, often participating in halogen bonding or acting as leaving groups in substitution reactions. The pathways involved may include the activation of certain enzymes or the inhibition of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    C34H48Cl2O3: A chlorinated analogue with similar reactivity but different physical properties.

    C34H48I2O3: An iodinated analogue that exhibits distinct reactivity due to the larger atomic radius of iodine.

    C34H48F2O3: A fluorinated analogue known for its increased stability and resistance to degradation.

Uniqueness

C34H48Br2O3: is unique due to the specific reactivity imparted by the bromine atoms. This reactivity makes it particularly valuable in synthetic chemistry and industrial applications where precise control over reaction pathways is required.

Properties

Molecular Formula

C34H48Br2O3

Molecular Weight

664.5 g/mol

IUPAC Name

(3,4-dibromophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate

InChI

InChI=1S/C34H48Br2O3/c1-4-5-6-7-8-9-10-23-12-15-28-27-14-11-24-21-26(17-19-34(24,3)29(27)18-20-33(23,28)2)39-32(37)38-25-13-16-30(35)31(36)22-25/h11,13,16,22-23,26-29H,4-10,12,14-15,17-21H2,1-3H3/t23-,26-,27-,28-,29-,33+,34-/m0/s1

InChI Key

ZHFOXALTEOYOCL-UJBXECBASA-N

Isomeric SMILES

CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=CC(=C(C=C5)Br)Br)C)C

Canonical SMILES

CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=CC(=C(C=C5)Br)Br)C)C

Origin of Product

United States

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